2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid
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Overview
Description
2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or benzyloxycarbonyl derivatives.
Scientific Research Applications
2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
- Methyl 2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4/c1-16(2,14-17-8-12(9-18-14)13(20)21)19-15(22)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
AOPKEMDMTGOFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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